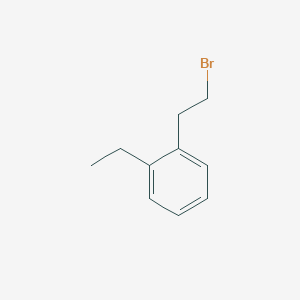

1-(2-Bromoethyl)-2-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromoethyl)-2-ethylbenzene is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2-ethylbenzene can be synthesized through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically involves the use of specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of light sources, such as LEDs with a wavelength of 365 nm, to facilitate the reaction. The process typically involves the use of multiple flasks equipped with cooling tubes, temperature insertion tubes, and PTFE tube adapters .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Bromoethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form ethylbenzene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and reduced ethylbenzene derivatives .

Applications De Recherche Scientifique

1-(2-Bromoethyl)-2-ethylbenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethyl)-2-ethylbenzene involves its reactivity as a haloalkane. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In electrophilic aromatic substitution reactions, the benzene ring can be attacked by electrophiles, leading to the formation of substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1-(2-Bromoethyl)-2-ethylbenzene include:

(2-Bromoethyl)benzene: Lacks the ethyl group on the benzene ring.

1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.

Bromoethane: A simpler haloalkane with only an ethyl group and a bromine atom .

Activité Biologique

1-(2-Bromoethyl)-2-ethylbenzene, also known by its CAS number 812631-87-1, is an organic compound characterized by a bromine atom attached to a two-carbon ethyl chain, which is further connected to an ethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

- Molecular Formula : C10H13Br

- Molecular Weight : 229.12 g/mol

- Physical State : Liquid

- Boiling Point : 219 °C

- Melting Point : -67.5 °C

- Solubility : Soluble in ether and benzene, slightly soluble in water .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential toxicity and therapeutic effects.

Toxicological Profile

This compound exhibits several toxicological effects:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Mutagenicity : Studies suggest that brominated compounds can induce genetic mutations, raising concerns about their long-term exposure risks .

The biological mechanism of this compound is primarily linked to its interaction with cellular components:

- Alkylation Potential : The bromine atom can act as an electrophile, leading to alkylation of nucleophilic sites in DNA and proteins, potentially disrupting normal cellular functions .

- Reactive Metabolites : Upon metabolism, it may generate reactive intermediates that can further contribute to its toxicity profile.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 50 µM.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

Study 2: Genotoxicity Assessment

Another research focused on the genotoxic effects of the compound using bacterial reverse mutation assays:

- Findings : The compound was found to increase mutation rates significantly at higher concentrations, indicating its potential as a mutagen .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethylbenzene | C8H10 | Low toxicity; widely used solvent |

| Bromobenzene | C6H5Br | Moderate toxicity; potential carcinogen |

| 1-Bromo-2-methylbenzene | C9H11Br | Moderate mutagenicity |

Propriétés

IUPAC Name |

1-(2-bromoethyl)-2-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQPULMQCZXNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.